Cas no 1016743-90-0 (5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride)

5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl chloride is a specialized sulfonyl chloride derivative used as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds. Its structure, featuring a thiophene ring and a 3-methylbutanamidoethyl side chain, offers reactivity for selective functionalization, making it valuable in pharmaceutical and agrochemical research. The sulfonyl chloride group enables efficient nucleophilic substitution reactions, facilitating the introduction of sulfonamide moieties into target molecules. This compound is characterized by its high purity and stability under controlled conditions, ensuring reliable performance in synthetic applications. Proper handling is required due to its moisture sensitivity and potential reactivity.
5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride structure
1016743-90-0 structure
Product Name:5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride
CAS No:1016743-90-0
MF:C11H16ClNO3S2
MW:309.832639694214
CID:4726439
PubChem ID:24688936
Update Time:2025-06-08

5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride
    • NE24753
    • 5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride
    • Inchi: 1S/C11H16ClNO3S2/c1-8(2)7-10(14)13-6-5-9-3-4-11(17-9)18(12,15)16/h3-4,8H,5-7H2,1-2H3,(H,13,14)
    • InChI Key: OQTLUUPZFGTFAP-UHFFFAOYSA-N
    • SMILES: ClS(C1=CC=C(CCNC(CC(C)C)=O)S1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 378
  • Topological Polar Surface Area: 99.9

5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride Pricemore >>

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Additional information on 5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride

Research Briefing on 5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride (CAS: 1016743-90-0)

5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride (CAS: 1016743-90-0) is a specialized chemical compound with significant applications in medicinal chemistry and drug discovery. This sulfonyl chloride derivative is particularly notable for its role as a key intermediate in the synthesis of bioactive molecules, including protease inhibitors and other therapeutic agents. Recent studies have highlighted its utility in the development of novel pharmaceuticals targeting a range of diseases, from infectious diseases to cancer.

The compound's unique structure, featuring a thiophene ring and a sulfonyl chloride group, enables it to act as a versatile building block in organic synthesis. Researchers have leveraged its reactivity to create complex molecules with enhanced pharmacological properties. For instance, its incorporation into peptide mimetics has shown promise in modulating enzyme activity, making it a valuable tool in the design of enzyme inhibitors.

Recent advancements in synthetic methodologies have improved the efficiency of producing 5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride, with a focus on optimizing yield and purity. Innovations in catalytic processes and green chemistry approaches have been particularly impactful, reducing the environmental footprint of its synthesis while maintaining high standards of quality.

In the context of drug development, this compound has been explored for its potential in targeting specific biological pathways. For example, studies have demonstrated its efficacy in inhibiting proteases involved in viral replication, suggesting its applicability in antiviral therapies. Additionally, its role in the synthesis of small-molecule inhibitors for cancer-related kinases has been investigated, with preliminary results indicating strong inhibitory activity.

Future research directions for 5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride include further exploration of its mechanistic interactions with biological targets and the development of derivatives with improved pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area, potentially leading to the discovery of new therapeutic agents.

In conclusion, 5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride (CAS: 1016743-90-0) represents a critical component in the toolkit of medicinal chemists. Its versatility and efficacy in drug design underscore its importance in advancing pharmaceutical research. Continued investigation into its applications and synthetic optimization will likely yield significant contributions to the field of chemical biology and drug discovery.

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